Rebaudioside G - 127345-21-5

Rebaudioside G

Catalog Number: EVT-1642885
CAS Number: 127345-21-5
Molecular Formula: C38H60O18
Molecular Weight: 804.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rebaudioside G is a natural glycoside derived from the leaves of the Stevia rebaudiana plant. It is one of several steviol glycosides known for their sweetness, often used as a sugar substitute in various food and beverage products. Rebaudioside G is particularly noted for its high sweetness intensity and favorable taste profile, making it an attractive option in the food industry.

Source

Rebaudioside G is primarily extracted from Stevia rebaudiana, a perennial plant native to South America. The leaves of this plant contain various steviol glycosides, including rebaudioside A, rebaudioside B, and rebaudioside G. The extraction process typically involves water or organic solvents to isolate these compounds from the leaf material.

Classification

Rebaudioside G belongs to the class of compounds known as steviol glycosides, which are characterized by a steviol backbone linked to one or more sugar moieties. These compounds are classified based on their structural differences and the number of sugar units attached.

Synthesis Analysis

Methods

The synthesis of rebaudioside G can be achieved through both natural extraction and synthetic methods. Natural extraction involves harvesting Stevia rebaudiana leaves and employing various extraction techniques to isolate the glycosides. Synthetic methods include enzymatic transformations and chemical synthesis.

  1. Enzymatic Synthesis: This method utilizes specific enzymes such as glycosyltransferases to catalyze the transfer of sugar moieties to steviol or other glycosides, generating rebaudioside G efficiently .
  2. Chemical Synthesis: Total synthesis approaches involve constructing the compound from simpler precursors through a series of chemical reactions. For instance, researchers have developed synthetic routes that incorporate protecting group strategies to enhance yields and selectivity .

Technical Details

The enzymatic synthesis often employs engineered microbial systems, such as Escherichia coli, to produce UDP-glucose regeneration systems that facilitate the glycosylation process without requiring external UDP-glucose . Chemical synthesis may involve multiple steps, including protection-deprotection strategies and selective glycosylation reactions.

Molecular Structure Analysis

Structure

Rebaudioside G has a complex molecular structure characterized by its steviol backbone with multiple sugar units attached at specific positions. The molecular formula for rebaudioside G is C28H48O15C_{28}H_{48}O_{15}, and its structure includes:

  • A steviol core
  • Multiple glucose units linked via β-glycosidic bonds

Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to elucidate the structure of rebaudioside G. For example, fragmentation patterns observed in mass spectrometry can help identify the specific sugar moieties attached to the steviol backbone .

Chemical Reactions Analysis

Reactions

Rebaudioside G can participate in various chemical reactions typical of glycosides, including hydrolysis under acidic or enzymatic conditions, which can release free sugars and regenerate steviol.

Technical Details

In synthetic pathways, reactions may involve:

  • Glycosylation: The formation of glycosidic bonds between sugars and aglycones.
  • Deprotection: Removal of protective groups used during synthesis to shield reactive sites.

These reactions require careful control of conditions such as temperature, pH, and reaction time to optimize yields .

Mechanism of Action

Process

The sweetness of rebaudioside G is attributed to its interaction with taste receptors on the human tongue. Specifically, it binds to the sweet taste receptors (T1R2/T1R3), triggering a signal transduction pathway that results in the perception of sweetness.

Data

Studies have shown that rebaudioside G is significantly sweeter than sucrose, with a sweetness intensity that varies depending on concentration and formulation . Its mechanism involves mimicking the structure of sucrose closely enough to activate sweet receptors while avoiding some of the bitter aftertastes associated with other sweeteners.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water and other polar solvents.
  • Sweetness: Approximately 200-300 times sweeter than sucrose.

Chemical Properties

  • Stability: Stable under normal storage conditions but may degrade under extreme heat or acidic conditions.
  • pH Sensitivity: Sweetness perception can vary with pH; optimal sweetness is often found around neutral pH levels.

Relevant analyses include determining melting points, solubility profiles, and stability assessments under various environmental conditions .

Applications

Rebaudioside G has several scientific uses:

  • Food Industry: Used as a natural sweetener in beverages, desserts, and dietary products due to its high sweetness intensity and low-calorie content.
  • Pharmaceuticals: Investigated for potential applications in drug formulation where sweetening agents are necessary without adding calories.
  • Research: Studied for its effects on human health, including potential benefits related to diabetes management and metabolic syndrome due to its non-caloric nature .

Properties

CAS Number

127345-21-5

Product Name

Rebaudioside G

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C38H60O18

Molecular Weight

804.9 g/mol

InChI

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-28(48)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-29(49)30(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+/m1/s1

InChI Key

OKPSCKUJXYCMPR-GXTBKCSKSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

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